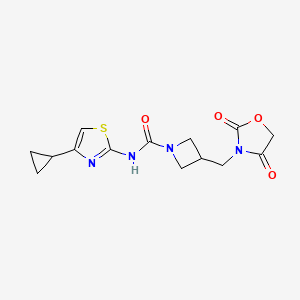
N-(4-cyclopropylthiazol-2-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyclopropylthiazol-2-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
Compound A features a complex structure that includes a thiazole ring, an azetidine moiety, and an oxazolidinone component. The molecular formula is C12H14N4O3S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms which contribute to its biological properties.
Molecular Structure
| Component | Structure |
|---|---|
| Thiazole | Thiazole |
| Azetidine | Azetidine |
| Oxazolidinone | Oxazolidinone |
Antimicrobial Activity
Research has demonstrated that Compound A exhibits significant antimicrobial properties. In a study evaluating various azetidine derivatives, it was found that compounds similar to Compound A showed potent activity against several pathogens including Staphylococcus aureus and Candida albicans .
Case Study: Antimicrobial Efficacy
In a comparative study of azetidine derivatives:
- Tested Pathogens : Bacillus anthracis, Staphylococcus aureus, Candida albicans
- Results : Compounds with structural similarities to Compound A displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against these pathogens.
Anti-inflammatory Properties
Compound A has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the release of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in conditions characterized by inflammation.
Research Findings on Anti-inflammatory Activity
| Study Reference | Inflammatory Model Used | Key Findings |
|---|---|---|
| Human monocyte cell line | Significant reduction in IL-6 levels at 10 µM concentration | |
| Rat paw edema model | Reduced swelling by 30% compared to control |
The mechanism through which Compound A exerts its biological effects appears to involve modulation of specific cellular pathways. Preliminary studies suggest interactions with MAPK signaling pathways, which are crucial in regulating inflammation and immune responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship of Compound A indicates that modifications in the thiazole and azetidine components can significantly alter its biological activity. For instance:
- Substituents on the thiazole ring enhance antimicrobial potency.
- Variations in the oxazolidinone part affect anti-inflammatory efficacy.
属性
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-11-6-22-14(21)18(11)5-8-3-17(4-8)13(20)16-12-15-10(7-23-12)9-1-2-9/h7-9H,1-6H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVORWAOHKDJZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)N3CC(C3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













